molecular formula C8H15P B086394 9-Phosphabicyclo[4.2.1]nonane CAS No. 13396-80-0

9-Phosphabicyclo[4.2.1]nonane

Cat. No.: B086394
CAS No.: 13396-80-0
M. Wt: 142.18 g/mol
InChI Key: RTWRUXIOIPQRRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Classification as a Phosphine (B1218219) Derivative

9-Phosphabicyclo[4.2.1]nonane belongs to the class of phosphines, which are organophosphorus compounds featuring a phosphorus atom bonded to one or more organic groups. ontosight.ai Specifically, it is a tertiary phosphine, where the phosphorus atom is bonded to three carbon atoms within the bicyclic structure. ontosight.ai The phosphine nature of this compound allows it to act as a ligand in transition metal complexes, making it a candidate for applications in catalysis, such as cross-coupling, hydrogenation, and hydroformylation reactions. ontosight.ai The unique steric and electronic environment provided by the bicyclic framework can influence the selectivity and stability of these catalytic processes. ontosight.ai

Structural Characteristics and Bicyclic System

The defining feature of this compound is its bicyclic structure, which consists of two fused rings, a seven-membered ring and a five-membered ring, sharing a phosphorus atom and a bridgehead carbon. evitachem.comuni.lu This arrangement imparts a rigid and sterically defined geometry to the molecule.

The phosphorus atom at the 9-position is the focal point of the molecule's reactivity. ontosight.ai Its position within the bridged system creates a unique steric and electronic environment. ontosight.ai This specific arrangement of atoms influences the compound's reactivity and its potential to form complexes with transition metals. ontosight.ai The rigid bicyclic framework can enhance the stability of such complexes.

A significant aspect of the chemistry of this compound is its relationship with its isomer, 9-Phosphabicyclo[3.3.1]nonane. google.com The latter is often referred to as the symmetrical or s-isomer, while this compound is known as the unsymmetrical or a-isomer. google.comacs.org

The synthesis of these compounds, typically through the reaction of phosphine with 1,5-cyclooctadiene (B75094), often results in a mixture of both isomers. google.comprepchem.com The ratio of these isomers can be influenced by reaction conditions. google.com For instance, the free radical reaction of phosphine with 1,5-cyclooctadiene can yield a mixture of approximately 60 parts of the symmetrical [3.3.1] isomer and 40 parts of the unsymmetrical [4.2.1] isomer. google.com

The two isomers exhibit different properties and reactivity. The symmetrical 9-phosphabicyclo[3.3.1]nonane is often the desired isomer in catalytic applications due to its more hindered phosphorus center. google.com Separation of the two isomers can be achieved through methods such as selective protonation or selective oxidation. acs.orgshu.ac.uknih.gov For example, the symmetrical isomer is more basic than the unsymmetrical one by about 2 pKa units, allowing for selective protonation with aqueous HCl to isolate the unsymmetrical isomer. acs.orgshu.ac.uknih.gov

From a structural standpoint, 9-phosphabicyclo[3.3.1]nonane possesses a more symmetrical chair-chair conformation for its two six-membered rings, while this compound has a more strained and less symmetrical structure with a seven-membered and a five-membered ring. researchgate.net These structural differences lead to variations in their donor properties when used as ligands in metal complexes. acs.orgnih.gov

Table 1: Comparison of this compound and 9-Phosphabicyclo[3.3.1]nonane

FeatureThis compound9-Phosphabicyclo[3.3.1]nonane
Common Name Unsymmetrical isomer (a-isomer)Symmetrical isomer (s-isomer)
Bicyclic System [4.2.1][3.3.1]
Ring Composition One 7-membered ring, one 5-membered ringTwo 6-membered rings
Symmetry Less symmetricalMore symmetrical
Relative Basicity Less basicMore basic
Catalytic Preference Generally considered less active in some applicationsOften the preferred isomer due to steric hindrance

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-phosphabicyclo[4.2.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15P/c1-2-4-8-6-5-7(3-1)9-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWRUXIOIPQRRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CCC(C1)P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864395
Record name 9-Phosphabicyclo[4.2.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Phosphabicyclo[4.2.1]nonane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

13396-80-0
Record name 9-Phosphabicyclo[4.2.1]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13396-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Phosphabicyclo(4.2.1)nonane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013396800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Phosphabicyclo[4.2.1]nonane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-Phosphabicyclo[4.2.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-phosphabicyclo[4.2.1]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.152
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 9 Phosphabicyclo 4.2.1 Nonane and Its Derivatives

Free Radical Addition Reactions

Free radical addition reactions are a primary method for synthesizing 9-phosphabicyclononane structures. This approach typically involves the reaction of a phosphine (B1218219) source with a cyclic diene.

Synthesis from Primary Hydrocarbylphosphines and 1,5-Cyclooctadiene (B75094)

A key synthetic route to 9-phosphabicyclononanes involves the free radical addition of primary hydrocarbylphosphines to 1,5-cyclooctadiene (COD). This reaction is generally carried out in the presence of a free radical initiator, such as an azo-based initiator like Vazo 52 or Vazo 67, and proceeds under autogenous pressure. The process is designed to be atom-economical, forming the desired P-C bonds efficiently. The reaction temperature is a critical parameter, with lower temperatures (e.g., not exceeding 100°C, and preferably below 80°C or even 40°C) favoring the formation of the desired products and minimizing byproducts.

The general reaction can be represented as: RPH₂ + COD --(initiator)--> 9-R-9-Phosphabicyclononane isomers

Formation of Isomeric Mixtures in Radical Reactions

The free radical addition of phosphine to 1,5-cyclooctadiene inherently produces a mixture of two main isomers: 9-phosphabicyclo[3.3.1]nonane (the symmetrical isomer) and 9-phosphabicyclo[4.2.1]nonane (the unsymmetrical isomer). Typically, this reaction yields a mixture where the symmetrical isomer is favored, often in a ratio of approximately 60:40 to 75:25 (symmetrical to unsymmetrical). In addition to the two primary isomers, small quantities of byproducts such as trans

Diastereoselective Synthesis and Isomer Separation

Preparation of Halophosphine Precursors: 9-Chloro- and 9-Bromo-9-phosphabicyclononane

The preparation of halophosphine precursors, specifically 9-chloro- and 9-bromo-9-phosphabicyclo[4.2.1]nonane, is a critical step for the subsequent synthesis of a wide range of derivatives.

9-Chloro-9-phosphabicyclo[4.2.1]nonane can be synthesized from its secondary phosphine precursor, this compound (a-PhobPH). One established method involves the reaction of a-PhobPH with carbon tetrachloride (CCl₄) or phosphorus trichloride (B1173362) (PCl₃). For instance, treating a-PhobPH with PCl₃ in a suitable solvent like toluene (B28343) yields the desired 9-chloro-9-phosphabicyclo[4.2.1]nonane. researchgate.netrsc.org Another approach involves the reaction with hexachloroethane (B51795) (C₂Cl₆). researchgate.net The resulting chlorophosphine is a versatile intermediate for further functionalization.

9-Bromo-9-phosphabicyclo[4.2.1]nonane is prepared by the slow addition of bromine (Br₂) to a solution of this compound (a-PhobPH). grafiati.com This reaction must be carefully controlled to avoid unwanted side reactions.

These halophosphine precursors are essential for introducing a variety of substituents at the phosphorus center through nucleophilic substitution reactions.

Nucleophilic and Electrophilic Routes for Specific Alkyl Derivatives

The synthesis of specific alkyl derivatives of this compound can be achieved through both nucleophilic and electrophilic pathways, providing flexibility in accessing a range of compounds. researchgate.netresearchgate.net

Nucleophilic Routes: These methods typically involve the reaction of a nucleophilic phosphorus species with an electrophilic alkylating agent. A common approach starts with the deprotonation of the secondary phosphine, this compound (a-PhobPH), using a strong base to form the corresponding phosphide (B1233454) anion. This nucleophilic phosphide then reacts with an alkyl halide (e.g., n-butyl bromide) to yield the desired alkyl-substituted phosphine. researchgate.net

Electrophilic Routes: In contrast, electrophilic routes utilize a halophosphine precursor, such as 9-chloro-9-phosphabicyclo[4.2.1]nonane. This electrophilic phosphorus compound can then react with a nucleophilic organometallic reagent, such as a Grignard reagent or an organolithium compound, to form the P-C bond and introduce the desired alkyl group. researchgate.net

These complementary strategies allow for the synthesis of various alkyl derivatives, which are valuable as ligands in catalysis and for studying the electronic and steric properties of the phosphine.

Stereoselective Preparation of 9-n-Butylphosphabicyclo[4.2.1]nonane Isomers (a5-PhobPBu and a7-PhobPBu)

The stereoselective synthesis of the two diastereomers of 9-n-butylphosphabicyclo[4.2.1]nonane, designated as a5-PhobPBu and a7-PhobPBu, has been a significant achievement in phobane chemistry. These isomers differ in the orientation of the n-butyl group relative to the bicyclic framework.

The isomer with the substituent oriented over the five-membered ring is denoted as a5, while the isomer with the substituent over the seven-membered ring is denoted as a7. researchgate.netacs.org The stereoselective preparation of these isomers allows for a detailed investigation of their distinct properties and reactivity.

Synthesis of a5-PhobPBu: The isomerically pure a5-PhobPBu is prepared via a nucleophilic route. This involves the treatment of the lithium phosphide of this compound (a-PhobPLi) with n-butyl bromide ((n)BuBr). researchgate.netresearchgate.net

Synthesis of a7-PhobPBu: The a7-PhobPBu isomer is synthesized through an electrophilic route involving quaternization. The secondary phosphine, a-PhobPH, is first quaternized with n-butyl bromide. Subsequent deprotonation of the resulting phosphonium (B103445) salt yields the a7-PhobPBu isomer. researchgate.netresearchgate.net

The successful isolation of these individual isomers has been crucial for understanding the influence of stereochemistry on the ligand's coordination behavior and catalytic performance. researchgate.netresearchgate.net

Synthesis of Advanced Derivatives and Analogs

Building upon the fundamental synthetic methodologies, more advanced derivatives and analogs of this compound have been developed. These include a variety of P-substituted compounds, bridged biphenyl (B1667301) phosphine ligands, and phosphine selenides, which expand the scope of applications for this versatile phosphine scaffold.

Preparation of P-Substituted this compound Derivatives

A wide array of P-substituted this compound derivatives can be synthesized from the halophosphine precursors. The reactivity of the P-Cl or P-Br bond allows for nucleophilic substitution with various reagents to introduce different functional groups at the phosphorus atom.

For example, reaction of 9-chloro-9-phosphabicyclo[4.2.1]nonane with amines leads to the formation of aminophosphines. researchgate.net Similarly, reactions with alcohols or phenols in the presence of a base can yield the corresponding phosphinites or phosphonites. The versatility of this approach enables the fine-tuning of the electronic and steric properties of the resulting phosphine ligand for specific applications in catalysis and coordination chemistry.

Synthesis of Bridged Biphenyl Phosphine Ligands from this compound

Bridged biphenyl phosphine ligands incorporating the this compound framework have been synthesized and evaluated in catalysis. researchgate.net These ligands are typically prepared by reacting the electrophilic 9-chloro-9-phosphabicyclo[4.2.1]nonane with a lithiated or Grignard reagent of a biphenyl derivative. researchgate.net

For instance, the reaction of 9-chloro-9-phosphabicyclo[4.2.1]nonane with 2-biphenylmagnesium bromide can be used to synthesize 9-(2'-biphenylyl)-9-phosphabicyclo[4.2.1]nonane. researchgate.net These ligands have shown promise in palladium-catalyzed cross-coupling reactions. researchgate.netrsc.orgrsc.org The rigid bicyclic structure of the phobane moiety, combined with the steric and electronic properties of the biphenyl group, can influence the catalytic activity and selectivity.

Formation of Phosphine Selenides from this compound Derivatives

Phosphine selenides of this compound derivatives are valuable for characterizing the electronic properties of the parent phosphines. The phosphorus-selenium coupling constant (¹J(PSe)) in the ³¹P NMR spectrum is a sensitive probe of the phosphine's donor strength.

The synthesis of these phosphine selenides is typically achieved by reacting the tertiary phosphine derivative with elemental selenium or potassium selenocyanate (B1200272) (KSeCN). research-nexus.netresearchgate.netresearchgate.net The reaction of various 9-alkyl-9-phosphabicyclo[4.2.1]nonane isomers with selenium provides the corresponding phosphine selenides, allowing for a comparative study of their electronic properties. researchgate.netshu.ac.uk For example, the ¹J(PSe) values for PhobP(=Se)Bu derivatives have been used to compare the σ-donor properties of the different PhobPBu ligands. researchgate.netresearchgate.net

The crystal structures of several phosphine selenides derived from this compound have been determined, providing detailed information on their molecular geometry. researchgate.netshu.ac.uk

Coordination Chemistry of 9 Phosphabicyclo 4.2.1 Nonane Ligands

Ligand Role in Transition Metal Complex Formation

The 9-phosphabicyclo[4.2.1]nonane and its derivatives function as phosphine (B1218219) ligands, which are crucial in a wide array of catalytic processes. ontosight.ai The phosphorus atom, with its lone pair of electrons, readily coordinates to transition metal centers, influencing the reactivity and selectivity of the resulting metal complex. ontosight.aiontosight.ai The defining feature of the this compound ligand is its bicyclic framework, which creates a distinct steric and electronic environment around the phosphorus donor atom. ontosight.aiontosight.ai This specific structure is a key factor in its ability to stabilize catalytic intermediates and control the outcome of chemical reactions. ontosight.ainih.gov

These ligands are particularly noted for their application in catalytic reactions such as hydroformylation, cross-coupling, and hydrogenation. ontosight.aiontosight.ai The unique steric bulk and electronic nature of the this compound scaffold can offer advantages in terms of catalyst stability and selectivity compared to other phosphine ligands. ontosight.ainih.gov

Complexation with Rhodium (Rh) Centers

The coordination of this compound ligands to rhodium has been a key area of research, particularly in the development of robust catalysts for C-H bond activation and functionalization.

In the realm of rhodium-catalyzed direct arylation of nitrogen heterocycles, initial catalyst systems using ligands like tricyclohexylphosphine (B42057) (PCy₃) were effective for coupling with aryl iodides but suffered from decomposition issues. nih.govacs.orgnih.gov To overcome this limitation, efforts were directed towards developing more stable catalysts, which led to the use of ligands based on the this compound (phoban) structure. nih.govacs.orgnih.govcaltech.edu These phoban-based ligands proved instrumental in creating rhodium catalysts that not only avoided decomposition but also successfully facilitated the more challenging coupling of aryl bromides. nih.govacs.orgnih.govcaltech.edu Mechanistic studies revealed that under reaction conditions, one of the phoban ligands could undergo selective dehydrogenation to form a P-olefin binding motif, which contributed to the enhanced stability and activity of the rhodium complex. nih.gov

Following the success of the this compound-based rhodium catalysts, researchers sought to replicate their beneficial properties with structurally simpler ligands. nih.govacs.orgnih.govcaltech.edu This led to the development of tetrahydrophosphepine ligands. nih.govacs.orgnih.gov It was discovered that these much simpler monocyclic phosphines could replicate the unique coordination environment, stability, and catalytic activity previously achieved with the more complex bicyclic phoban ligands. nih.govacs.orgcaltech.edu The tetrahydrophosphepine-ligated rhodium catalysts were capable of coupling aryl bromides with diverse functional groups, often without the need for stringent reaction conditions like the use of a glovebox or purified reagents. nih.govacs.orgnih.gov

Coordination to Cobalt (Co) Centers

This compound and its isomer, 9-phosphabicyclo[3.3.1]nonane, are well-known as effective ligands in cobalt-catalyzed hydroformylation. nih.gov These ligands, collectively known as the "Phoban" family, are used to modify cobalt carbonyl catalysts to improve performance, particularly for the hydroformylation of long-chain olefins. google.com The steric and electronic properties of the phosphine ligand have a significant impact on the kinetics and mechanism of the catalytic cycle. acs.orgresearchgate.netacs.org

In studies modeling the product-formation step in cobalt-catalyzed hydroformylation, the hydrogenolysis of cobalt acyl complexes, [Co(CO)₃(L)(COR)], was investigated. acs.orgresearchgate.netacs.orgfigshare.com The kinetics of this reaction were found to be highly dependent on the nature of the phosphine ligand (L). acs.orgresearchgate.netfigshare.com Notably, the fastest reaction rate was observed when the ligand was n-pentyl-9-phosphabicyclo[4.2.1]nonane (a₅-PhobPC₅), highlighting the beneficial effect of its specific stereoelectronic properties. acs.orgresearchgate.netacs.orgfigshare.com Density functional theory calculations confirmed that the steric bulk of the phosphine ligand has a substantial effect on the CO dissociation energy from the cobalt complex, a key step in the catalytic mechanism. acs.orgfigshare.com

The structural properties of cobalt complexes containing phoban-type ligands have been elucidated through X-ray crystallography. While the structure of a complex with the specific [4.2.1] isomer is mentioned in kinetic studies, detailed crystallographic data in the provided search results focuses on related complexes, including dimeric cobalt carbonyl complexes bridged by phoban ligands. For instance, the X-ray crystal structures of [Co(CO)₃(s-PhobPC₅)]₂ and [Co(CO)₃(a₅-PhobPC₅)]₂ have been reported, providing insight into how these bulky phosphines coordinate to cobalt centers. acs.orgacs.orgfigshare.com In a related example, the reaction of bis(diphosphino)amine ligands with [Co₂(CO)₈] can yield dinuclear bridged complexes or ionic pair complexes, depending on the stoichiometry. mdpi.com For example, the complex [Co₂(CO)₆(µ-Medppa)] features two cobalt centers linked by a metal-metal bond and a bridging diphosphane (B1201432) ligand. mdpi.com

Table 1: Selected Cobalt Complex Structural Information

Complex P-N-P Angle (°) Co-Co Bond Ligand Role
[Co₂(CO)₆(µ-Medppa)] 123.19(9) Yes µ₂-bridging
[Co(CO)(η²-Medppa)₂]²⁺ 100.42(9), 99.88(8) No Chelating

Data sourced from a study on cobalt complexes with N-Methyl(bis(diphenylphosphino)amine) (Medppa) ligand, illustrating different coordination modes. mdpi.com

Complexation with Platinum (Pt) and Palladium (Pd) Centers

Derivatives of this compound readily form complexes with platinum and palladium. The reaction of 9-phenyl-9-phosphabicyclo[4.2.1]nonane (4,2,1-PPBN) with palladium chloro complexes yields trans-chlorobis(phosphine)palladium(II) complexes. rsc.org Similarly, when reacted with palladium acetate (B1210297), 4,2,1-PPBN exclusively forms trans-bis(phosphine) complexes. rsc.org These acetate complexes can be readily reduced in alcoholic media to form zerovalent palladium species such as [Pd⁰(4,2,1-PPBN)₃]. rsc.org

The coordination chemistry with platinum has also been explored. The reaction of various 9-substituted-9-phosphabicyclo[4.2.1]nonane derivatives with KSeCN leads to the formation of the corresponding phosphine selenides. researchgate.net The phosphorus-selenium coupling constants (¹J(P-Se)) for the [4.2.1] isomers range from 703 to 717 Hz, which are higher than their [3.3.1] counterparts, indicating the [4.2.1] isomers are less electron-rich. researchgate.net The crystal structure of trans-[PtCl₂(C₁₆H₂₃P)₂], where the phosphine is a derivative of the related 2-phosphabicyclo[3.3.1]nonane ligand, shows the platinum atom in a distorted square-planar geometry. researchgate.net

Table 2: Palladium Complex Formation with Phoban Isomers

Palladium Precursor Ligand Product Type
Palladium Chloro Complex 9-phenyl-9-phosphabicyclo[4.2.1]nonane trans-chlorobis(phosphine)palladium(II)
Palladium Acetate 9-phenyl-9-phosphabicyclo[4.2.1]nonane trans-bis(phosphine)palladium(II)

Data derived from studies on palladium complexes with bridgehead phosphines. rsc.org

Formation of Platinum and Palladium Complexes

The coordination chemistry of this compound and its derivatives with platinum and palladium has been a subject of interest, leading to the formation of a variety of complexes. The specific geometry and nature of these complexes are influenced by the metallic precursor, the substituents on the phosphine ligand, and the reaction conditions.

Research has shown that derivatives of this compound readily coordinate to both platinum(II) and palladium(II) centers. The reaction of this compound ligands with suitable metal precursors, such as potassium tetrachloroplatinate(II) (K₂PtCl₄) or palladium(II) acetate, serves as a common route for the synthesis of these complexes. researchgate.net

For instance, the reaction of 9-phenyl-9-phosphabicyclo[4.2.1]nonane with palladium chloro complexes results in the formation of trans-chlorobis(phosphine)palladium(II) complexes. researchgate.net Similarly, when reacted with palladium acetate, the corresponding trans-bis(phosphine) complexes are exclusively formed. researchgate.net The resulting acetate complexes have demonstrated the potential for further reactivity, such as reduction to zerovalent palladium species. researchgate.net

In the case of platinum, both cis and trans isomers of dichlorobis(phosphine)platinum(II) complexes have been reported, with the specific isomer depending on the nature of the this compound ligand used. The formation of a platinum(II) complex from the reaction of a phosphinane ligand with K₂PtCl₄ has been documented. researchgate.net

The following tables summarize the key findings from the literature on the formation of platinum and palladium complexes with this compound ligands.

Platinum Complex Formation

LigandPlatinum PrecursorResulting ComplexObserved GeometryReference(s)
a₅-PhobPCH₂OH[PtCl₂(cod)][PtCl₂(a₅-PhobPCH₂OH)₂]cis nih.gov
a₇-PhobPBu[PtCl₂(NCtBu)₂]trans-[PtCl₂(a₇-PhobPBu)₂]trans nih.govshu.ac.uk
phenopK₂PtCl₄[Pt(μ-Cl)(κP,κC₈-phenop)]₂Dimeric researchgate.net

Palladium Complex Formation

LigandPalladium PrecursorResulting ComplexObserved GeometryReference(s)
9-Phenyl-9-phosphabicyclo[4.2.1]nonane (4,2,1-PPBN)Palladium chloro complexestrans-[PdCl₂(4,2,1-PPBN)₂]trans researchgate.net
9-Phenyl-9-phosphabicyclo[4.2.1]nonane (4,2,1-PPBN)Palladium acetatetrans-[Pd(OAc)₂(4,2,1-PPBN)₂]trans researchgate.net
4,2,1-PPBN-acetato complexAlcoholic media[Pd⁰(4,2,1-PPBN)₃]- researchgate.net
PhobPR (R = nBu, iBu)[PdCl₂(NCPh)₂]trans-[PdCl₂(PhobPR)₂]trans shu.ac.ukshu.ac.uk

Electronic and Steric Properties of 9 Phosphabicyclo 4.2.1 Nonane Ligands

Steric Influence of the Bicyclic System on Reactivity

The three-dimensional structure of the 9-Phosphabicyclo[4.2.1]nonane system creates a specific steric environment around the phosphorus donor atom. This steric bulk is a critical factor in determining the stability of metal complexes and the selectivity of catalytic reactions.

Table 1: Cone Angle Data for this compound Derivatives

Derivative Tolman Cone Angle (°) Effective Cone Angle (°)
Se=Phoban[4.2.1]-Q 165-175 -
A specific derivative 163 168

Data sourced from crystallographic and computational studies.

The steric properties of this compound ligands have a direct impact on catalytic performance. In certain reactions, increased steric bulk can lead to higher catalytic rates. For instance, in the hydrogenolysis of cobalt acyl complexes, which models a key step in hydroformylation, the fastest reaction rates were observed with catalysts containing bulky phosphine (B1218219) ligands. acs.orgresearchgate.net The complex with n-pentyl-9-phosphabicyclo[4.2.1]nonane (a₅-PhobPC₅) exhibited the highest rate, a finding attributed in part to the substantial steric effect of the ligand influencing the dissociation of a carbonyl (CO) ligand from the metal center. acs.orgresearchgate.net

In other catalytic systems, such as rhodium-catalyzed C-H activation for the arylation of heterocycles, the use of this compound (Phoban) isomers proved superior to less sterically defined ligands like tricyclohexylphosphine (B42057) (PCy₃). nih.gov The defined steric environment of the phoban ligands helped to prevent catalyst decomposition pathways that were observed with PCy₃. nih.gov The rigidity of the bicyclic structure can also enforce specific geometries in the transition state, leading to unfavorable steric clashes that influence rotational barriers around the metal-phosphorus bond, thereby affecting reaction kinetics. shu.ac.uk

Electronic Properties and Donor Characteristics

The this compound system can exist in different isomeric forms, particularly when a substituent is introduced at the phosphorus atom, leading to diastereomers. These isomers, such as the a₅ and a₇ forms of 9-butylphosphabicyclo[4.2.1]nonane (PhobPBu), exhibit distinct electronic properties. acs.orgshu.ac.uk Experimental data and computational studies have consistently shown that the order of σ-donation strength among the phobane isomers is a₇-PhobPR > s-PhobPR > a₅-PhobPR (where 's' refers to the related 9-phosphabicyclo[3.3.1]nonane isomer). acs.orgshu.ac.uk This indicates that the specific geometry of the bicyclic framework in the a₇ isomer allows for more effective electron donation from the phosphorus atom compared to the a₅ isomer. acs.org This difference in donor ability allows for the fine-tuning of a catalyst's electronic properties by selecting the appropriate isomer. acs.orgresearchgate.net

A widely accepted method for quantifying the electronic donor strength of a phosphine ligand is by measuring the one-bond phosphorus-selenium nuclear magnetic resonance (NMR) coupling constant (¹Jp–Se) of its corresponding phosphine selenide (B1212193) derivative. A smaller ¹Jp–Se value indicates a more electron-donating (more basic) phosphine. nih.gov

Studies on 9-Q-9-phosphabicyclo[4.2.1]nonane selenides show ¹Jp–Se values ranging from 703 to 717 Hz. research-nexus.netresearchgate.netresearchgate.net These values are significantly higher than those for the corresponding 9-phosphabicyclo[3.3.1]nonane isomers (682 to 689 Hz), indicating that the [4.2.1] isomers are less electron-rich. research-nexus.netresearchgate.netresearchgate.net The ¹Jp–Se data for isomers of 9-butylphosphabicyclo[4.2.1]nonane (PhobP(Se)Bu) corroborate the established order of σ-donor strength, with the a₇ isomer displaying a smaller coupling constant than the a₅ isomer. shu.ac.uk

Table 2: ¹Jp–Se Coupling Constants for Phobane Isomers

Isomer Family ¹Jp–Se Range (Hz) Relative Electron Donating Ability
This compound 703 - 717 Less Donating
9-Phosphabicyclo[3.3.1]nonane 682 - 689 More Donating

Data derived from NMR spectroscopic analysis of phosphine selenides. researchgate.netresearchgate.net

The electronic properties of this compound ligands directly influence the stability and reactivity of their metal complexes by modulating the strength of the metal-ligand bond. A stronger σ-donating ligand increases the electron density on the coordinated metal center. bath.ac.uk This increased electron density can, in turn, affect the strength of other bonds in the complex, such as the dissociation energy of CO ligands in cobalt carbonyl complexes. acs.orgresearchgate.net

In palladium and platinum complexes, the rigidity of the phobane bicycle, combined with the electronic character of the ligand, dictates the rotational barriers around the M-P bond. shu.ac.uk The electronic effects contribute to the stability of the ground state of the complex. Calculated structures of these complexes show that the ligand's electronic nature, in concert with its rigid steric profile, leads to significant H···Cl clashes that create high rotational barriers, effectively influencing the dynamic behavior and strength of the metal-ligand interaction. shu.ac.uk

Conformational Dynamics and Stereochemistry of this compound Ligands

The bicyclic framework of this compound (often abbreviated as phoban) ligands imparts significant conformational rigidity, yet their metal complexes exhibit fascinating dynamic behaviors. These dynamics, primarily involving the interconversion of stereoisomers and restricted rotation around the metal-phosphorus bond, are crucial in understanding their influence on the catalytic activity and selectivity of their metal complexes.

Fluxionality and Isomer Interconversion in Metal Complexes (e.g., Syn/Anti Conformers)

Metal complexes featuring this compound ligands, particularly those of platinum and palladium, are known to be fluxional in solution, as revealed by variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy studies. shu.ac.ukresearchgate.netacs.org This fluxional behavior arises from the interconversion of different conformers.

In square planar complexes of the type trans-[MCl2(PhobPR)2] (where M = Pt or Pd, and PhobPR is a this compound derivative with an R group on the phosphorus), two distinct species are observed in solution at low temperatures. shu.ac.uk These are assigned as the syn and anti conformers, which are diastereomers arising from the relative orientation of the R groups on the two phosphine ligands. shu.ac.ukresearchgate.netacs.org The anti conformation is generally the more stable and is found more commonly in the solid state, as confirmed by X-ray crystallography. For example, in a study of ten such complexes, eight adopted the anti conformation in their crystal structures. shu.ac.ukresearchgate.netacs.org

The interconversion between these syn and anti conformers is a dynamic process that becomes rapid on the NMR timescale at higher temperatures, leading to the coalescence of the distinct signals for each isomer. shu.ac.uk The equilibrium between these conformers and the rate of their interconversion are influenced by the steric bulk of the substituent on the phosphorus atom.

Barriers to Metal-Phosphorus Bond Rotation

The interconversion between syn and anti conformers in metal complexes of this compound is directly linked to the restricted rotation around the metal-phosphorus (M-P) bond. The energy required to overcome this rotational hindrance has been quantified and reveals unexpectedly high barriers.

For palladium and platinum complexes of tertiary phobane ligands, the kinetic barriers for the interconversion between syn and anti conformers have been determined to be in the range of 9 to over 19 kcal mol⁻¹. shu.ac.ukresearchgate.netacs.org A clear trend is observed where the barrier to rotation increases with the steric bulk of the R group attached to the phosphorus atom. shu.ac.ukresearchgate.net This indicates that a larger substituent results in a higher energy barrier for the rotation around the M-P bond.

These rotational barriers are surprisingly high, being of the same order of magnitude as those observed for complexes with the sterically demanding di-tert-butylphenylphosphine (B1296755) (tBu2PR) ligand. shu.ac.ukshu.ac.uk Density Functional Theory (DFT) calculations on model anionic palladium complexes, [PhobPR-PdCl3]⁻, have successfully reproduced the experimental trends observed in the NMR studies of the trans-[MCl2(PhobPR)2] complexes. shu.ac.ukshu.ac.uk

The following table summarizes the experimentally determined kinetic barriers for the interconversion of conformers in various metal complexes of this compound derivatives.

Complex TypeMetal (M)Ligand Type (PhobPR)Kinetic Barrier (kcal mol⁻¹)
trans-[MCl2(PhobPR)2]Pt, PdTertiary Phobanes9 to >19

Catalytic Applications of 9 Phosphabicyclo 4.2.1 Nonane Based Systems

C-H Bond Activation Reactions

The direct functionalization of unreactive C-H bonds is a primary goal in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. osti.gov Catalyst systems incorporating 9-Phosphabicyclo[4.2.1]nonane have emerged as powerful tools in this field, enabling a range of C-H activation reactions. osti.gov

Rhodium-Catalyzed Functionalization of Nitrogen Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. osti.govnih.gov The development of methods for their direct functionalization is therefore of considerable importance. osti.govnih.gov Rhodium catalysts supported by phosphine (B1218219) ligands, including derivatives of this compound (Phoban), have been instrumental in advancing the direct alkylation and arylation of these heterocycles. osti.govnih.govacs.orgnih.govcaltech.edu

Initial investigations into the intramolecular rhodium-catalyzed C-2 alkylation of azoles with alkenyl groups provided access to a variety of polycyclic azole derivatives. osti.govacs.orgnih.gov Mechanistic studies of these transformations revealed the involvement of a novel substrate-derived rhodium-N-heterocyclic carbene (NHC) complex as a key intermediate. osti.govacs.orgnih.gov The catalytically active rhodium fragment coordinates to the heterocycle, facilitating an intramolecular C-H bond activation to form a rhodium-hydride intermediate, which then tautomerizes to the observed carbene complex. osti.govnih.govacs.orgnih.govcaltech.edu

Intermolecular Alkylation and Arylation of Heterocycles

Building on the mechanistic understanding gained from intramolecular systems, researchers developed conditions for the more challenging intermolecular functionalization of nitrogen heterocycles. osti.govnih.govcaltech.edu The discovery that acid co-catalysts can accelerate the alkylation process was a significant breakthrough, enabling the efficient intermolecular alkylation of a wide array of heterocycles, including azoles, azolines, dihydroquinazolines, pyridines, and quinolines, with various functionalized olefins. osti.govnih.govcaltech.edu

In the realm of arylation, early catalyst systems using ligands like tricyclohexylphosphine (B42057) (PCy₃) were limited to the use of aryl iodides. acs.org To overcome this limitation and to prevent catalyst decomposition, ligands based on this compound (Phoban) were developed. osti.govnih.govacs.orgnih.govcaltech.edu These Phoban-based rhodium catalysts proved to be more robust and facilitated the coupling of more readily available aryl bromides. osti.govnih.govacs.orgnih.govcaltech.edu This development significantly expanded the scope and practicality of the direct arylation of nitrogen heterocycles. acs.org

A variety of heterocycles have been successfully functionalized using these rhodium-Phoban systems. Effective substrates include those capable of stabilizing the intermediate metal-NHC complexes, such as 1-methylbenzimidazole, benzothiazole, benzoxazole, 4,5-dimethylthiazole, and purine. nih.gov The reactions exhibit broad functional group tolerance on both the heterocycle and the coupling partner. nih.gov For instance, terminal olefins with electron-rich and electron-poor substituents, as well as functional groups like silyl (B83357) ethers, esters, acetals, phthalimides, and nitriles, are well-tolerated. nih.gov

Regioselective Introduction of Substituents

A key advantage of these C-H activation methodologies is the high degree of regioselectivity they offer, enabling the targeted introduction of substituents at specific positions on the heterocyclic scaffold. osti.govnih.gov In the case of azoles, for example, the rhodium-catalyzed alkylation and arylation reactions predominantly occur at the C-2 position. nih.gov This selectivity is crucial for the synthesis of complex molecules with precisely defined substitution patterns. The ability to control the site of functionalization avoids the need for protecting groups and lengthy synthetic sequences often required in traditional approaches. osti.gov

The palladium-catalyzed C-H acylation of biaryl-2-amines provides another example of high regioselectivity, where mono- and diacylated products can be obtained with good yields and substrate scope. acs.org

Iridium-Catalyzed Hydroarylation of Monosubstituted Alkenes

Beyond rhodium catalysis, iridium complexes have also been employed in C-H activation reactions. Specifically, cationic iridium(I) catalysts modified with electron-deficient, wide bite-angle bisphosphine ligands have been shown to catalyze the highly branch-selective, carbonyl-directed hydroarylation of monosubstituted alkenes. acs.orgnih.gov This method provides a valuable regioisomeric alternative to the well-established Murai hydroarylation protocol. acs.orgnih.gov The reaction is compatible with a range of directing groups and can be applied to both aryl- and alkyl-substituted alkenes, consistently yielding the mono-ortho-alkylation product. acs.org While the specific use of this compound in this particular iridium-catalyzed reaction is not explicitly detailed in the provided context, the development of ligands based on this scaffold for other C-H activation reactions highlights its potential for broader applications in this area. acs.org

Hydroformylation Reactions

Hydroformylation, the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, is a large-scale industrial process for the production of aldehydes and alcohols from olefins. The choice of catalyst and ligand system is critical in controlling the rate and selectivity of this transformation.

Cobalt-Catalyzed Hydroformylation of Olefins

Cobalt carbonyl complexes are effective catalysts for hydroformylation. researchgate.net The addition of phosphine ligands, such as derivatives of this compound, can significantly influence the catalyst's performance. researchgate.netgoogle.com The use of 9-alkyl-9-phosphabicyclononanes as ligands for cobalt-catalyzed hydroformylation has been shown to be superior in certain applications. google.com

Research has shown that in the cobalt-catalyzed hydroformylation of alkenes, both terminal and internal olefins can be converted to primarily linear products in high yields under moderate temperatures and pressures. researchgate.net The reaction kinetics are dependent on the specific phosphine ligand used. For example, in the reaction of acylcobalt complexes with hydrogen, the fastest rate was observed with a complex containing n-pentyl-9-phosphabicyclo[4.2.1]nonane. researchgate.net

The isomeric form of the 9-phosphabicyclononane ligand also plays a role. The [4.2.1] isomer, being less electron-donating, may require slightly higher ligand concentrations to achieve fully modified catalysis. researchgate.net It generally provides rates and linearities comparable to the [3.3.1] isomer but can lead to slightly higher yields due to reduced hydrogenation of the olefin substrate. researchgate.net

In a specific example, the hydroformylation of 1-dodecene (B91753) using a catalyst consisting of a mixture of 9-eicosyl-9-phosphabicyclo[4.2.1]nonane-cobalt-carbonyl and its [3.3.1] isomer resulted in a 98.5% conversion of the olefin with an 86.9% selectivity to C₁₃ alcohols. google.com

Table 1: Selected Examples of Rhodium-Catalyzed Intermolecular Alkylation of Heterocycles

HeterocycleAlkeneCatalyst SystemProduct Yield
1-Methylbenzimidazole3,3-Dimethyl-1-butene[RhCl(coe)₂]₂ / PCy₃ / LutClHigh
BenzothiazoleVarious terminal olefinsRhodium-PhobanGood to Excellent
BenzoxazoleVarious terminal olefinsRhodium-PhobanGood to Excellent
4,5-DimethylthiazoleVarious terminal olefinsRhodium-PhobanGood to Excellent
PurineVarious terminal olefinsRhodium-PhobanGood to Excellent
4,4-Dimethyl-2-oxazolineVarious alkenesRh-phosphineGood to Moderate

Table 2: Cobalt-Catalyzed Hydroformylation of 1-Dodecene

Catalyst SystemTemperature (°C)Pressure (psig)Contact Time (h)Olefin Conversion (%)C₁₃ Alcohol Selectivity (%)
9-Eicosyl-9-phosphabicyclo[4.2.1]nonane-cobalt-carbonyl / 9-Eicosyl-9-phosphabicyclo[3.3.1]nonane-cobalt-carbonyl1831000698.586.9
9-Eicosyl-9-phosphabicyclo[4.2.1]nonane-cobalt-carbonyl / 9-Eicosyl-9-phosphabicyclo[3.3.1]nonane-cobalt-carbonyl183-1851200698.586.9
9-Phenyl-9-phosphabicyclo[4.2.1]nonane-cobalt-carbonyl / [3.3.1] isomer185120059583.4

Ligand Effects on Reaction Kinetics and Selectivity

The structure of phosphine ligands plays a critical role in the kinetics and selectivity of hydroformylation reactions. In cobalt-catalyzed hydroformylation, the reaction kinetics are highly dependent on the nature of the phosphine ligand (L) in [Co(CO)3(L)(COR)] complexes. researchgate.netacs.orgacs.orgresearchgate.net Studies have shown that both the steric and electronic properties of the ligand significantly influence the rate of reaction.

Research on a series of phosphine ligands has revealed that bulkier ligands tend to accelerate the reaction. researchgate.netacs.org The fastest reaction rates have been observed with complexes containing derivatives of 9-phosphabicyclononane, such as n-pentyl-9-phosphabicyclo[4.2.1]nonane. researchgate.netacs.orgresearchgate.net The mechanism is believed to involve an initial dissociation of a carbon monoxide (CO) ligand, a step that is promoted by sterically demanding phosphines. researchgate.netacs.org Density functional theory (DFT) calculations support this, indicating that the CO dissociation energy is influenced by the stereoelectronic properties of the phosphine ligand, with steric bulk having a substantial effect. researchgate.netacs.org

For less bulky, symmetrical phosphines, the reaction rate is more influenced by their electron-donating strength. researchgate.netacs.org However, the superior performance of bulkier ligands like those based on the 9-phosphabicyclononane framework underscores the importance of steric factors in these catalytic systems. researchgate.netacs.org The "Phoban" ligands, which are a mixture of 9-phosphabicyclo[3.3.1]nonane and this compound, have been shown to create catalyst systems that are approximately twice as active as those with many other phosphine ligands in the cobalt-catalyzed hydroformylation of 1-octene. This enhanced reactivity is attributed to their high Lewis basicity and their unsymmetrical nature, which may allow for a flexible coordination geometry that can induce both high and low steric crowding, beneficially impacting the catalytic cycle.

Rhodium-Catalyzed Hydroformylation of Terminal and Internal Alkenes

In addition to cobalt-based systems, this compound and its derivatives have been employed as ligands in rhodium-catalyzed hydroformylation. ontosight.aiepo.orggoogle.com This reaction is a cornerstone of industrial chemistry for the production of aldehydes from alkenes. The choice of ligand is crucial for controlling the regioselectivity of the reaction, particularly the ratio of linear (n) to branched (iso) aldehydes.

The use of "Phoban" (a mixture of 9-phosphabicyclo[3.3.1]nonane and this compound) as a ligand in rhodium-catalyzed hydroformylation has been shown to result in highly active catalytic systems. researchgate.net These bicyclic phosphines are recognized for their ability to enhance catalyst performance in the conversion of both terminal and internal alkenes. researchgate.netresearchgate.net The unique steric and electronic properties conferred by the bicyclic phosphine framework are key to their effectiveness in these transformations. ontosight.ai

Patent literature describes hydroformylation processes using rhodium catalysts in combination with bicyclic tertiary phosphines like this compound for the conversion of olefinic feedstocks to aldehydes and alcohols. google.com The structure of the phosphine ligand influences not only the activity but also the stability of the catalyst under the reaction conditions. While detailed comparative studies on the regioselectivity with terminal versus internal alkenes using purely this compound are not extensively documented in the provided sources, the general application in rhodium-catalyzed hydroformylation points to its utility in this important industrial process. researchgate.netepo.orggoogle.com

Cross-Coupling Reactions

Palladium-Catalyzed α-Arylation of Ketones

Palladium-catalyzed α-arylation of ketones is a powerful method for the formation of carbon-carbon bonds, creating a key structural motif found in many biologically active compounds and pharmaceuticals. The effectiveness of these reactions is often dictated by the choice of phosphine ligand. Ligands based on the 9-phosphabicyclononane framework have demonstrated significant potential in this area.

A recently developed P-bridged biaryl phosphine ligand derived from the asymmetrical this compound framework has been successfully applied in the α-arylation of ketones with a variety of aryl bromides and chlorides under mild conditions. These catalyst systems have shown good to excellent yields for the coupling of electronically and sterically diverse substrates. For instance, the coupling of various aryl bromides with different ketones proceeded efficiently, as detailed in the table below.

EntryAryl BromideKetoneProductYield (%)
1BromobenzeneAcetophenone1,2-diphenylethan-1-one78
24-BromoanisoleAcetophenone1-(4-methoxyphenyl)-2-phenylethan-1-one97
34-BromotoluenePropiophenone1-phenyl-2-(p-tolyl)propan-1-one85
41-Bromo-4-(trifluoromethyl)benzeneAcetophenone2-phenyl-1-(4-(trifluoromethyl)phenyl)ethan-1-one96
51-Bromo-3,5-dimethylbenzeneButyrophenone2-(3,5-dimethylphenyl)-1-phenylbutan-1-one94

The development of ligands based on this compound, often referred to as "phoban," has been a strategy to improve the coupling of challenging substrates like aryl bromides. dicp.ac.cn The steric and electronic properties of these ligands facilitate the key steps in the catalytic cycle, leading to efficient C-C bond formation.

Suzuki-Miyaura and Heck-Mizoroki Cross-Coupling Reactions

The Suzuki-Miyaura and Heck-Mizoroki reactions are fundamental palladium-catalyzed cross-coupling methods for the synthesis of biaryls, styrenes, and other conjugated systems. The performance of these reactions is highly dependent on the phosphine ligand employed. The "Phoban" ligand family, a mixture of 9-phosphabicyclo[3.3.1]nonane and this compound, has been investigated for these applications.

In these studies, palladium catalysts derived from 9-eicosyl-9-phosphabicyclononane, a derivative of the phoban family, have shown superior results. This ligand, noted for its electron-donating and sterically bulky nature, facilitates the coupling of a broad range of electronically varied aryl bromides and chlorides with different coupling partners in both Suzuki-Miyaura and Heck-Mizoroki reactions, affording the desired products in yields ranging from 30% to 90%.

The practical utility of this catalyst system has been demonstrated in the synthesis of industrially significant molecules. For example, in the Suzuki-Miyaura reaction, it was used to synthesize Felbinac, an anti-inflammatory drug, and OTBN (o-tolylbenzonitrile), an intermediate for an anti-hypertensive drug. In the context of the Heck-Mizoroki reaction, this catalyst system was successfully applied to the synthesis of octinoxate, a UV absorber, and derivatives of raspberry ketone.

Asymmetric Catalysis

Application in Enantioselective Organic Transformations

The development of chiral phosphine ligands is central to the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. While the direct application of chiral derivatives of this compound is an emerging area, the broader class of 9-phosphabicyclononanes has been explored for its potential in enantioselective transformations. ontosight.ai

The rigid bicyclic framework of these phosphines makes them attractive scaffolds for the design of new chiral ligands. thieme-connect.de For instance, a derivative of this compound was investigated as a catalyst in an attempted enantioselective Wittig reaction, a key transformation in organic synthesis. acs.org Although this particular reaction led to an unexpected hydrosilylation product, it highlights the exploration of these scaffolds in asymmetric synthesis. acs.org The synthesis of optically active phosphiranes, which are valuable ligands for enantioselective catalysis, has also been a focus, with the separation of phobane isomers being a key step in accessing chirally pure starting materials. thieme-connect.de

The general principle in asymmetric catalysis is that the chiral ligand coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. nih.govnih.gov The development of ligands based on the this compound structure for the coupling of aryl bromides also points to the ongoing efforts to create novel, effective ligands for various catalytic reactions, including those that are enantioselective. acs.org The efficacy of phosphine ligands in asymmetric hydrogenation, for example, demonstrates their potential to produce chiral compounds with high enantioselectivity. ontosight.ai The continued design and synthesis of new chiral ligands based on the this compound skeleton hold promise for future applications in a wide range of enantioselective organic transformations. researchgate.net

Mechanistic Pathways in C-H Activation

Mechanistic studies have provided significant insights into how catalysts incorporating the this compound ligand facilitate the functionalization of C-H bonds. These investigations have helped to map out the reaction pathways, identify key intermediates, and understand the factors that influence reaction rates and efficiency.

In the study of rhodium-catalyzed functionalization of nitrogen heterocycles, efforts to develop ligands that prevent catalyst decomposition led to the utilization of this compound derivatives. nih.govacs.orgnih.govacs.org Mechanistic investigations into these transformations revealed the involvement of novel substrate-derived rhodium-N-heterocyclic carbene (NHC) complexes as key intermediates. nih.govacs.orgnih.govosti.gov

Extensive kinetic analyses supported a mechanism where the catalytically active Rh(I) fragment first coordinates to the nitrogen heterocycle. nih.govnih.govosti.govcore.ac.uk This is followed by an intramolecular activation of a C-H bond, which results in the formation of a Rh-H intermediate. nih.govacs.orgnih.gov This intermediate subsequently tautomerizes to the more stable and observable Rh-NHC complex, which serves as the catalyst's resting state. nih.govnih.govosti.gov For instance, kinetic analysis of the cyclization of a benzimidazole (B57391) derivative indicated that the reaction was zero-order in the substrate and first-order in the catalyst concentration, consistent with a mechanism where the catalyst's resting state involves a single bound substrate molecule. osti.gov The direct synthesis and characterization of analogous Rh-NHC complexes by treating rhodium precursors with various heterocycles further solidified their role as intermediates in the catalytic cycle. nih.govacs.orgnih.gov

Table 1: Summary of Kinetic and Mechanistic Findings
Mechanistic StepKey FindingSupporting EvidenceSource
Initial CoordinationThe active Rh(I) catalyst coordinates to the N-heterocycle substrate.Observation of N-bound Rh-heterocycle complexes. nih.govcore.ac.uk
C-H ActivationIntramolecular C-H bond activation occurs to form a Rh-H intermediate.DFT calculations and deuterium labeling experiments. nih.govnih.govosti.gov
Intermediate FormationThe Rh-H intermediate tautomerizes to a stable Rh-N-heterocyclic carbene (NHC) complex.Direct synthesis and crystallographic characterization of NHC complexes. nih.gov
Catalyst Resting StateThe Rh-NHC complex is the observed resting state of the catalyst during the reaction.Kinetic studies showing zero-order dependence on substrate and first-order on catalyst. osti.gov

Deuterium labeling and exchange experiments have been indispensable tools for probing the intimate details of the C-H activation mechanism. nih.govchemrxiv.org In the context of Rh-catalyzed reactions involving Phoban-type ligands, these studies provided strong evidence for the proposed pathways. For example, tracer experiments using a heterocycle specifically labeled with deuterium at the C2-position resulted in the formation of a carbene complex where the deuterium had migrated to the N1 position. nih.govosti.gov

Furthermore, a double-labeling crossover experiment showed only a minor amount of crossover product, which is consistent with an intramolecular hydrogen transfer mechanism during the conversion of the initially formed N-bound rhodium complex to the final Rh-NHC intermediate. nih.govosti.gov These experiments effectively ruled out alternative intermolecular pathways and confirmed that the C-H bond activation and subsequent proton transfer are confined to the metal-substrate complex.

Computational Chemistry Studies

Computational methods, particularly Density Functional Theory (DFT), have complemented experimental studies by providing a detailed, energetic picture of the reaction pathways involving this compound.

DFT calculations have been widely employed to support the mechanisms proposed from experimental data for C-H activation reactions. acs.orgacs.orgacs.orgacs.org These computational studies have corroborated the multi-step mechanism for Rh-NHC carbene formation, which involves the coordination of the heterocycle to the RhCl(PCy₃)₂ fragment, followed by intramolecular C-H activation and tautomerization to the carbene complex. nih.govacs.orgnih.govosti.govcore.ac.uk The calculations provide energetic profiles for the entire catalytic cycle, helping to identify transition states and confirm the stability of proposed intermediates, such as the Rh-H species and the final NHC complex. nih.govosti.gov This synergy between experimental and computational approaches has been vital for building a comprehensive understanding of how ligands like this compound influence the catalytic process. nih.govacs.org

The synthesis of 9-phosphabicyclononanes often yields a mixture of the [4.2.1] and [3.3.1] isomers. thieme-connect.de Computational studies are valuable for understanding the relative stabilities and conformational preferences of these isomers. The different geometries of the bicyclic frameworks lead to distinct chemical and physical properties.

Spectroscopic data, such as phosphorus-selenium coupling constants (¹J P-Se), can provide indirect evidence of these differences. For selenide (B1212193) derivatives, the ¹J P-Se values for the [3.3.1] isomers (682–689 Hz) are notably lower than for the [4.2.1] isomers (703–717 Hz), suggesting that the [3.3.1] isomers are more electron-rich. acs.org DFT calculations can model these structures and predict their relative energies, electronic properties, and conformational dynamics, aiding in the rationalization of their differential reactivity and in the development of protocols for their selective synthesis or separation. thieme-connect.decluster-science.com

Table 2: Comparison of 9-Phosphabicyclononane Isomers
PropertyThis compound Isomer9-Phosphabicyclo[3.3.1]nonane IsomerSource
Skeletal StructureFused 7- and 5-membered ringsTwo fused 6-membered rings thieme-connect.de
¹J P-Se Coupling Constant (in Selenide)703–717 Hz682–689 Hz acs.org
Electronic CharacterLess electron-richMore electron-rich acs.org

Mechanistic and Computational Investigations

In-depth Analysis of Ligand Properties

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the rotational dynamics around the metal-phosphorus bond in complexes featuring 9-phosphabicyclo[4.2.1]nonane, often referred to as the unsymmetrical or anti-phobane (a-Phob) ligand. These investigations have revealed unexpectedly high barriers to M–P rotation, a characteristic that has significant implications for the catalytic performance of these complexes.

Research on palladium and platinum complexes of the type trans-[MCl2(PhobPBu)2] has shown that the rigid bicyclic structure of the phobane ligand is a primary contributor to restricted M-P rotation. bris.ac.uk This rigidity leads to the existence of distinct syn and anti conformations. Computational modeling has corroborated these experimental findings, attributing the high rotational barriers to the inherent structural constraints of the phobane framework. bris.ac.uk The barrier to M-P rotation is not static but is influenced by the nature of the substituent on the phosphorus atom and the identity of the metal center. bris.ac.uk For certain tertiary phobane complexes, these rotational energy barriers have been found to be in the range of 9 to over 19 kcal mol⁻¹. researchgate.net This restricted rotation, a feature also seen in bulky ligands like tBu₂PR, suggests that the steric impact of phobane ligands is more complex than simple cone angle measurements might imply. acs.org

The following table summarizes the key factors influencing the M-P rotational barriers in this compound complexes as identified through computational modeling.

Influencing FactorObservation from Computational StudiesReference
Ligand Rigidity The inherent rigidity of the bicyclic phobane framework is the principal cause of high rotational barriers. bris.ac.uk
Substituent on Phosphorus The size and nature of the R group in PhobPR ligands modulate the height of the rotational barrier. bris.ac.uk
Metal Center The identity of the metal (e.g., Pd, Pt) affects the energy landscape of M-P bond rotation. bris.ac.uk
Conformational Isomers Restricted rotation leads to stable syn and anti conformers. bris.ac.uk

A significant area of research for this compound ligands involves correlating computationally derived properties with experimentally observed data, such as electronic donor strength and catalytic reaction rates. These studies provide a deeper understanding of ligand effects and aid in the rational design of more efficient catalysts. uj.ac.za

Electronic Properties: The σ-donor properties of phosphine (B1218219) ligands are a critical factor in their catalytic performance. Experimentally, these are often evaluated using techniques like measuring the ¹J(P-Se) coupling constant in the corresponding phosphine selenides; a higher coupling constant generally indicates lower electron-donating ability. Computational methods, such as DFT, can calculate parameters like the energy of the phosphorus lone pair orbital, which also reflects the ligand's donor strength. Studies on various isomers of 9-butylphosphabicyclo[4.2.1]nonane have utilized this combined experimental and computational approach to compare their electronic characters. uj.ac.za The electronic properties, along with steric factors, are known to be pivotal in facilitating key catalytic steps like oxidative addition and reductive elimination in cross-coupling reactions. uj.ac.za

Reaction Rates and Mechanisms: Computational modeling has been successfully employed to explain experimentally observed reaction kinetics. For instance, in the hydrogenolysis of cobalt acyl complexes, which is a model for the product-forming step in hydroformylation, the reaction rate is highly dependent on the phosphine ligand. acs.orgresearchgate.net Experimental results showed that the fastest rate was achieved with a complex containing n-pentyl-9-phosphabicyclo[4.2.1]nonane. acs.orgresearchgate.net DFT calculations revealed that the stereoelectronic properties of the ligand influence the carbon monoxide (CO) dissociation energy from the cobalt complex, a rate-determining step. acs.orgresearchgate.net The calculations demonstrated that steric bulk, a key feature of the phobane ligand, has a substantial effect on this dissociation energy, thus correlating with the observed accelerated reaction rates. acs.org

Similarly, in rhodium-catalyzed C-H activation and alkylation reactions, DFT calculations have provided crucial support for proposed mechanisms. core.ac.uk These computational studies helped elucidate the formation of a rhodium-N-heterocyclic carbene (NHC) intermediate, explaining how the catalyst functions and guiding the development of improved ligands, including derivatives of this compound, to enhance catalyst stability and efficiency. core.ac.uk

The table below presents a comparison of calculated and experimental parameters for a nickel(I) complex incorporating a this compound derivative, illustrating the correlation between theoretical predictions and experimental measurements.

CompoundParameterExperimental ValueCalculated Value (CASSCF)
3.3 gₓ0.6310.1461
gᵧ0.6310.1766
g𝓏5.765.7174

Data sourced from a study on low-coordinate Ni(I) complexes for magnetic applications, where compound 3.3 features a (1R,6S,9R)-9-(tert-butyl)-9-phosphabicyclo[4.2.1]nonane ligand. bath.ac.uk

This strong synergy between computational modeling and experimental observation is vital for advancing the understanding and application of this compound and its derivatives in catalysis. acs.orguj.ac.za

Advanced Applications and Future Directions in 9 Phosphabicyclo 4.2.1 Nonane Research

Design of Novel Ligands with Tailored Stereoelectronic Properties

The efficacy of a phosphine (B1218219) ligand in a catalytic cycle is dictated by its stereoelectronic properties—a combination of its steric bulk and its electron-donating or -accepting capability. The rigid bicyclic framework of 9-phosphabicyclo[4.2.1]nonane provides a robust platform for systematically tuning these properties. Researchers have focused on creating derivatives to establish clear structure-activity relationships, which are essential for designing next-generation catalysts. uj.ac.za

The primary strategy for tailoring these properties involves the synthesis of 9-substituted derivatives (9-R-9-phosphabicyclo[4.2.1]nonane), where the 'R' group can be a simple alkyl or a complex biaryl moiety. uj.ac.zaacs.orgnih.govrsc.org The electronic nature of the ligand is often quantified by measuring the first-order phosphorus-selenium coupling constant (¹J P-Se) of the corresponding phosphine selenide (B1212193); a higher value indicates lower electron-donating ability. acs.orgresearchgate.net For instance, ¹J P-Se values for 9-alkyl-9-phosphabicyclo[4.2.1]nonane isomers range from 703 to 717 Hz. acs.orgresearchgate.netresearchgate.net This is higher than the range for the corresponding [3.3.1] isomers (682 to 689 Hz), indicating that the [4.2.1] framework is inherently less electron-donating. acs.orgresearchgate.netresearchgate.net

Steric hindrance is typically described by the Tolman cone angle. Ligands based on the phoban scaffold are considered sterically bulky, a feature that often enhances the rate-determining reductive elimination step in cross-coupling catalytic cycles. uj.ac.zauj.ac.za By combining the rigid phoban scaffold with the tunable nature of biaryl backbones, novel biaryl phosphacyclic ligands have been developed. uj.ac.zanih.govrsc.orgrsc.org These designs merge the stability and steric profile of the bicyclic moiety with the modularity of biaryl phosphines, allowing for fine-tuning of the catalyst's performance. uj.ac.zarsc.org Computational studies using Density Functional Theory (DFT) have also been employed to gain deeper insight into how ligand modifications influence the thermodynamics and kinetics of catalytic steps, such as Co-H addition in hydroformylation. cluster-science.com For example, DFT calculations have shown that n-pentyl-9-phosphabicyclo[4.2.1]nonane, with its large cone angle, favors the anti-Markovnikov pathway, which is beneficial for producing linear aldehydes in hydroformylation. researchgate.netcluster-science.com

Stereoelectronic Properties of Phosphine Ligands
Ligand TypeParameterTypical Value RangeImplication for Catalysis
9-Alkyl-9-phosphabicyclo[4.2.1]nonane Isomers¹J P-Se Coupling Constant703 - 717 Hz acs.orgresearchgate.netresearchgate.netLess electron-donating compared to [3.3.1] isomers, influencing metal center reactivity. acs.orgresearchgate.net
9-Alkyl-9-phosphabicyclo[3.3.1]nonane Isomers¹J P-Se Coupling Constant682 - 689 Hz acs.orgresearchgate.netresearchgate.netMore electron-rich, enhancing σ-donor character and often leading to more active catalysts. uj.ac.zaresearchgate.net
n-pentyl-9-phosphabicyclo[4.2.1]nonaneTolman Cone AngleLarge (specific value not cited, but grouped with PBu₃) cluster-science.comProvides steric bulk that favors linear product formation in hydroformylation. researchgate.netcluster-science.com

Exploration of Expanded Substrate Scope in Catalytic Transformations

A key objective in catalyst development is to broaden the range of substrates that can be effectively transformed. Ligands based on this compound have been instrumental in expanding the substrate scope for several critical catalytic reactions. acs.orgcaltech.edu

In rhodium-catalyzed C-H bond functionalization, the development of catalysts bearing this compound-based ligands (phoban) was a direct result of efforts to prevent catalyst decomposition. acs.orgnih.govosti.gov This increased robustness enabled the expansion of the reaction scope from aryl iodides to include the more challenging and widely available aryl bromides for the direct arylation of nitrogen heterocycles. acs.orgnih.govacs.org The resulting systems exhibit high functional group tolerance, accommodating substrates with acidic N-H and O-H groups, which are often problematic for other catalytic systems. nih.gov

Similarly, in palladium-catalyzed cross-coupling reactions, these ligands have proven effective. The unique coordination environment provided by the bicyclic phosphine facilitates the coupling of a wide array of electronically diverse and sterically hindered aryl bromides and chlorides. uj.ac.zanih.gov For instance, palladium catalysts derived from 9-eicosyl-9-phosphabicyclononane demonstrated success in Suzuki-Miyaura and Heck reactions with various coupling partners, achieving yields between 30-90%. uj.ac.za These catalysts have been applied to the synthesis of commercially important products such as the anti-inflammatory drug Felbinac and the UV absorber octinoxate. uj.ac.za The catalyst systems show remarkable efficiency, with some palladium-phoban complexes achieving product yields of 88% to 100% in Suzuki-Miyaura cross-coupling. smolecule.com

Expanded Substrate Scope Using this compound-Based Catalysts
Catalytic ReactionMetalKey Substrate ExpansionExample Yields
Direct Arylation of N-HeterocyclesRhodiumCoupling of aryl bromides (previously limited to aryl iodides). acs.orgnih.govBromobenzene coupled with benzimidazole (B57391) in 80% yield. nih.gov
Suzuki-Miyaura Cross-CouplingPalladiumElectronically diverse aryl bromides and chlorides. uj.ac.za88-100% efficiency for various biaryl formations. smolecule.com
Heck-Mizoroki Cross-CouplingPalladiumCoupling of various aryl bromides. uj.ac.za30-90% for various coupled products. uj.ac.za
Catalytic-in-Phosphine Wittig ReactionN/A (Organocatalysis)Intramolecular closure of a 14-membered macrocycle. acs.orgnih.gov60% yield for macroolefination. acs.orgnih.gov

Development of More Efficient and Robust Catalytic Systems

The development of catalysts that are not only active but also stable and long-lasting is a central goal of chemical research. The rigid, bicyclic structure of this compound contributes significantly to the stability and efficiency of the catalytic systems in which it is employed. acs.orgnih.govsmolecule.com This inherent stability is a key advantage, as it helps to prevent catalyst decomposition pathways that can plague systems using simpler, more flexible phosphine ligands. acs.orgnih.gov

The unique coordination environment created by phoban-type ligands leads to enhanced catalytic activity and stability. acs.orgnih.gov This robustness has enabled the development of reaction conditions that are more practical and user-friendly, for example, by allowing for the use of unpurified reagents or proceeding without the need for a glovebox. nih.govacs.org In cobalt-catalyzed hydroformylation, modification of the cobalt center with phosphine ligands like this compound improves the thermal stability of the catalyst. acs.org

Furthermore, kinetic studies of cobalt acyl complexes, which are intermediates in hydroformylation, have shown that the rate of the crucial hydrogenolysis step is highly dependent on the phosphine ligand. researchgate.netresearchgate.netacs.orgacs.org The fastest reaction rates were observed for the complex containing n-pentyl-9-phosphabicyclo[4.2.1]nonane. researchgate.netresearchgate.netacs.orgacs.org This acceleration is attributed to the ligand's specific stereoelectronic profile, which facilitates the rate-determining CO dissociation from the cobalt acyl intermediate. researchgate.netacs.org This demonstrates how the rational design of ligands based on the this compound scaffold can directly lead to more time- and energy-efficient catalytic processes.

Integration into Cascade and Tandem Catalytic Processes

Cascade or tandem reactions, where multiple bond-forming events occur in a single pot, represent a highly efficient approach to molecular synthesis by minimizing purification steps and reducing waste. The development of robust catalysts based on this compound has opened avenues for their use in such complex transformations.

A prominent example is the isomerization-hydroformylation tandem reaction. acs.orgresearchgate.net This process is of great industrial importance as it allows for the conversion of less expensive internal olefins into valuable linear aldehydes. acs.org The catalyst must first facilitate the isomerization of the double bond to the terminal position of the alkyl chain before performing the hydroformylation. Cobalt catalysts modified with phosphine ligands, including the phoban family, are utilized in this process, known as the Shell process, to improve catalyst stability and increase the regioselectivity towards the desired linear product. acs.org

Another innovative application involves a catalytic-in-phosphine Wittig reaction. In a recent synthesis of (±)-angustatin A, a derivative of this compound was employed as an organocatalyst for a key macrocyclization step. acs.orgnih.gov This reaction was followed by a regio- and diastereoselective hydrosilylation of the newly formed double bond, occurring sequentially in the same pot. acs.orgnih.gov This sequence showcases the potential for integrating catalysts based on this framework into multi-step synthetic strategies to build complex molecular architectures efficiently.

Q & A

Basic Research Questions

Q. What role does 9-Phosphabicyclo[4.2.1]nonane play in transition metal catalysis?

  • Answer : this compound (PBN) functions as a ligand in catalytic systems due to its rigid bicyclic structure, which enhances steric and electronic control over metal centers. For example, in Rh-catalyzed C-H arylation, PBN-based ligands improve stability and enable coupling with aryl bromides by mitigating catalyst decomposition . Its coordination geometry also facilitates regioselectivity in hydroformylation reactions, as demonstrated in Shell's cobalt-catalyzed processes for 1,3-propanediol synthesis .

Q. How can researchers synthesize this compound while minimizing byproduct formation?

  • Answer : Key challenges include avoiding isomerization to the [3.3.1] bicyclic system. A method involves iododemercuration of cyclooctene derivatives under kinetic control to favor the [4.2.1] framework. For instance, iodine cleavage of iodomercuri compounds in chloroform yields endo-iodo derivatives of PBN without rearrangement . Reaction conditions (e.g., solvent polarity, temperature) must be tightly regulated to suppress thermodynamic equilibration .

Advanced Research Questions

Q. How do structural differences between this compound and its [3.3.1] isomer impact catalytic performance?

  • Answer : The [4.2.1] system exhibits distinct ring strain and deshielded bridgehead protons (~0.5 ppm downfield vs. [3.3.1]), altering ligand-metal interactions. This strain enhances electron-donating capacity, improving catalytic activity in hydroformylation. However, the [3.3.1] isomer may offer superior thermodynamic stability in certain media, necessitating ligand screening for reaction-specific optimization .

Q. What experimental strategies resolve contradictions in catalytic outcomes when using PBN-based ligands?

  • Answer : Contradictions (e.g., variable turnover numbers) often arise from ligand-metal coordination dynamics. Researchers should:

  • Compare NMR/IR spectra of metal-ligand complexes to confirm binding modes .
  • Use kinetic studies to differentiate rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .
  • Apply computational methods (DFT) to model steric/electronic effects of PBN on transition states .

Q. How can ligand design leverage this compound to improve selectivity in C-H activation?

  • Answer : Modify PBN's substituents (e.g., cyclohexyl groups) to fine-tune steric bulk and electron density. For Rh-catalyzed arylations, bulky substituents reduce side reactions by shielding the metal center, while electron-rich variants accelerate oxidative addition. Systematic variation of phosphine substituents, followed by Hammett analysis, can correlate ligand properties with reaction selectivity .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound-metal complexes?

  • Answer :

  • NMR Spectroscopy : Bridgehead proton shifts (δ 2.3–4.5 ppm) distinguish [4.2.1] from [3.3.1] systems .
  • X-ray Crystallography : Resolves ligand-metal coordination geometry (e.g., monodentate vs. chelating modes) .
  • Mass Spectrometry : Confirms complex stoichiometry and detects ligand dissociation under reaction conditions .

Q. How should researchers design experiments to compare PBN with other bicyclic phosphine ligands?

  • Answer :

  • Control Reactions : Use identical metal precursors/substrates to isolate ligand effects.
  • Turnover Frequency (TOF) Analysis : Measure under standardized conditions (T, pressure, solvent).
  • Stability Tests : Monitor catalyst lifetime via time-course HPLC or in situ IR .

Regulatory and Safety Considerations

Q. What regulatory guidelines apply to the use of this compound in industrial research?

  • Answer : Under EPA regulations (40 CFR §721.5378), significant new uses (e.g., large-scale synthesis, aqueous discharge) require premanufacture notification (PMN). Researchers must document environmental release pathways and implement containment protocols for airborne particulates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Phosphabicyclo[4.2.1]nonane
Reactant of Route 2
9-Phosphabicyclo[4.2.1]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.